REACTION_SMILES
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[CH2:15]([O:16][CH:17]([CH2:18][O:19][c:20]1[cH:21][cH:22][c:23]([CH3:24])[cH:25][cH:26]1)[CH2:27][CH:28]=[CH2:29])[c:30]1[cH:31][cH:32][cH:33][cH:34][cH:35]1.[CH3:1][c:2]1[cH:3][cH:4][c:5]([O:6][CH2:7][CH:8]([CH2:9][CH:10]=[CH2:11])[OH:12])[cH:13][cH:14]1>>[CH3:1][c:2]1[cH:3][cH:4][c:5]([O:6][CH2:7][CH:8]=[O:12])[cH:13][cH:14]1
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Name
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C=CCC(COc1ccc(C)cc1)OCc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCC(COc1ccc(C)cc1)OCc1ccccc1
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Name
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C=CCC(O)COc1ccc(C)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCC(O)COc1ccc(C)cc1
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Name
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Type
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product
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Smiles
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Cc1ccc(OCC=O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |